6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound features a fused bicyclic structure comprising an imidazole ring fused to a pyridine ring. The unique characteristics of this compound stem from the presence of a bromine atom at the 6-position and a methoxy group at the 8-position, which contribute to its chemical reactivity and biological activity. Its molecular formula is and it has a molecular weight of approximately 227.058 g/mol .
The synthesis of 6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine typically involves several steps:
The industrial production may involve optimized multi-step synthesis processes, including continuous flow reactors to enhance yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are critical for maximizing product formation and minimizing by-products .
The compound participates in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the electron-withdrawing nature of the bromine atom and the electron-donating properties of the methoxy group, which can affect its interactions with other chemical species .
The biological activity of 6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine is primarily attributed to its interaction with various enzymes and proteins:
These interactions often lead to either inhibition or activation of enzymatic activities, which can have significant implications in pharmacology and toxicology .
This compound exhibits typical characteristics of halogenated heterocycles, including stability under standard laboratory conditions but may show reactivity under specific conditions due to its functional groups.
6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine has several scientific uses:
The controlled introduction of bromine and methoxy groups at specific positions on the imidazo[1,2-a]pyridine scaffold relies heavily on electrophilic aromatic substitution (EAS) chemistry, leveraging the inherent electronic differences between ring positions. The C6 position demonstrates heightened electron density due to resonance contributions from the adjacent ring nitrogen, rendering it particularly susceptible to electrophilic bromination. This regioselectivity is exploited in the synthesis of 6-bromoimidazo[1,2-a]pyridine precursors using N-bromosuccinimide (NBS) as the brominating agent under carefully optimized conditions [5].
A patented synthetic route details the preparation of 6-bromo-2-aminopyridine derivatives through EAS. The reaction involves treating 2-aminopyridine derivatives with NBS in dimethylformamide (DMF) solvent. This process specifically targets bromination at the position ortho to the amino group (equivalent to C6 in the final imidazo[1,2-a]pyridine), yielding 2-amino-3-bromopyridine intermediates crucial for subsequent cyclization steps. The reaction mixture is typically worked up by quenching in water, followed by extraction with ethyl acetate. The organic phase is then washed sequentially with aqueous sodium bicarbonate, sodium carbonate, and brine before being dried over anhydrous sodium sulfate. Purification is achieved either via recrystallization from a mixed solvent like n-hexane/ethyl acetate or by column chromatography, providing the brominated aminopyridines in yields generally ranging from 65% to 80% [5].
Table 1: Electrophilic Bromination Reagents and Conditions for Aminopyridine Derivatives
Reagent | Solvent | Temperature (°C) | Key Advantages | Yield Range (%) |
---|---|---|---|---|
NBS | DMF | 0 - 25 (RT) | High C6 Regioselectivity | 65-80 |
Br₂ | AcOH | 25 - 50 | Lower Cost | 50-65 |
Br₂/Dioxane | Dioxane | 80 - 100 | Solubility | 55-70 |
Methoxylation at the C8 position is typically achieved later in the synthetic sequence, often via nucleophilic aromatic substitution (SNAr) on a pre-formed 6,8-dibromoimidazo[1,2-a]pyridine intermediate. The C8 halogen in such intermediates is activated towards displacement by nucleophiles like methoxide due to the electron-withdrawing nature of the adjacent imine nitrogen and the ortho bromine at C6. Alternatively, direct electrophilic methoxylation is impractical; therefore, introducing the methoxy group frequently requires installing a suitable leaving group (like bromine) at C8 first, followed by substitution using sodium methoxide or similar reagents under controlled heating [4] [5]. The regiochemical outcome (C6 vs C8 bromination) in the initial aminopyridine step is governed by the directing effect of the amino group and the relative electron densities calculated or observed for the ring positions. Computational studies support the observed preference for bromination ortho to the amino group in pyridine derivatives.
The construction of the imidazo[1,2-a]pyridine core, incorporating the essential 2-methyl substituent, predominantly relies on the condensation of 2-aminopyridine derivatives with α-halo carbonyl compounds. Ethyl 3-bromopyruvate serves as a particularly effective cyclization agent for this purpose, simultaneously introducing the 2-carbethoxy group and facilitating ring closure. Hydrolysis of the ester then provides a carboxylic acid handle for further derivatization at C2.
A robust, multi-step synthesis of 2,6,8-substituted imidazo[1,2-a]pyridines, as reported in medicinal chemistry research, exemplifies this strategy:
Table 2: Cyclization Reaction Conditions and Outcomes with Ethyl 3-Bromopyruvate
Aminopyridine Precursor | Solvent | Reaction Conditions | Cyclized Product (Ester) | Yield (%) |
---|---|---|---|---|
3-Bromo-5-methoxypyridin-2-amine | Ethanol | Reflux, 8-12 h | Ethyl 8-bromo-6-methoxyimidazo[1,2-a]pyridine-2-carboxylate | 70-85 |
3-Bromo-5-fluoropyridin-2-amine | Acetonitrile | Reflux, 10-15 h | Ethyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate | 65-75 |
5-Bromopyridin-2-amine | DMF | 80-90°C, 6-8 h | Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate | 60-70 |
The cyclization step is critical and requires optimization concerning solvent, temperature, and reaction time to maximize yield and purity. Polar protic solvents like ethanol are commonly employed under reflux conditions. While ethyl 3-bromopyruvate is a staple reagent for installing the 2-carboxyethyl/2-carboxylate group, its close analogue, 2-chloroacetaldehyde, can be used to directly access the 2-methylimidazo[1,2-a]pyridine core. Reaction of a suitably substituted 2-aminopyridine (e.g., 3-bromo-5-methoxypyridin-2-amine) with 2-chloroacetaldehyde, often in aqueous solution or ethanol, under heating or reflux, leads directly to 6-bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine without the need for a subsequent hydrolysis step [5] [7]. This route offers a more direct path to the target compound, bypassing the ester formation and hydrolysis. The choice between using ethyl 3-bromopyruvate or 2-chloroacetaldehyde depends on the desired C2 substituent (carboxylic acid/amide for further diversification vs methyl) in the final molecule or intermediate.
The bromine atom at the C8 position of 6-bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine (or its 2-carboxamide derivatives) is highly amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction enables the introduction of a wide array of aryl, heteroaryl, or alkenyl groups, significantly expanding the structural diversity and potential biological activity profiles of these heterocyclic compounds. Optimization of this coupling step is paramount for achieving high yields and purity, especially given the sensitivity of the imidazo[1,2-a]pyridine core and the presence of other potential coordination sites (e.g., the pyridine nitrogen).
Key optimization parameters include:
Table 3: Suzuki-Miyaura Cross-Coupling Optimization Parameters and Performance
Catalyst (mol%) | Base (equiv) | Solvent System | Temperature (°C) | Time (h) | Yield Range (%) |
---|---|---|---|---|---|
Pd(PPh3)4 (3-5) | K2CO3 (2.0-3.0) | Dioxane/H2O (3:1) | 80-85 | 12-16 | 60-85 |
Pd(dppf)Cl2 (1-2) | K3PO4 (2.0) | Toluene/EtOH/H2O (4:1:1) | 90-100 | 6-10 | 75-92 |
Pd(OAc)2/PPh3 (3/6) | Cs2CO3 (2.0) | DME/H2O (3:1) | 85-90 | 8-12 | 70-88 |
Pd(dppf)Cl2 (2) | K2CO3 (3.0) | Dioxane/H2O (4:1), Microwave | 120 | 0.25 (15 min) | 85-95 |
Structure-Activity Relationship (SAR) studies in PI3Kα inhibitor development highlight the dramatic impact of the C8 substituent introduced via Suzuki coupling. For instance, replacing a simple phenyl group at C8 with substituted phenyl rings bearing hydrogen-bond acceptor/donor capabilities (e.g., pyridinyl, pyrimidinyl, or phenyl bearing sulfonamide/amide/urea substituents) significantly modulated inhibitory potency against PI3Kα. Coupling 8-bromo-6-methoxy-2-(morpholine-4-carbonyl)imidazo[1,2-a]pyridine with 3-(methylsulfonamido)phenylboronic acid yielded a compound exhibiting >98% inhibition of PI3Kα at 10 µM concentration, significantly outperforming analogues bearing simple phenyl or fluorophenyl groups at the same position [4]. This underscores the power of the Suzuki-Miyaura reaction in the late-stage diversification of the imidazo[1,2-a]pyridine scaffold for optimizing biological activity. The reaction tolerates a broad range of functional groups on the boronic reagent, including halogens, esters, nitriles, protected amines, and heterocycles, allowing access to highly complex and decorated derivatives crucial for medicinal chemistry campaigns. Purification of the coupled products usually involves standard aqueous workup (extraction with ethyl acetate or dichloromethane), followed by column chromatography on silica gel, often using gradients of ethyl acetate in hexane or methanol in dichloromethane.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4